2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile
Overview
Description
2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile is a complex organic compound with a unique structure that includes cyano, ethoxy, hydroxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include rigorous quality control measures to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure may be explored for potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-cyano-4,5,5-trimethylfuran-2-ylidene]propanedinitrile
- 2-[3-cyano-4-methyl-5-phenyl-5-trifluoromethyl-2(5H)-furan-2-ylidene]propanedinitrile
Uniqueness
2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile is unique due to the presence of both ethoxy and hydroxy groups, along with the trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Properties
IUPAC Name |
2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-1H-pyrrol-2-ylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4O2/c1-2-20-9-7(5-17)8(6(3-15)4-16)18-10(9,19)11(12,13)14/h18-19H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLXJMGMENFJQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C#N)C#N)NC1(C(F)(F)F)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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